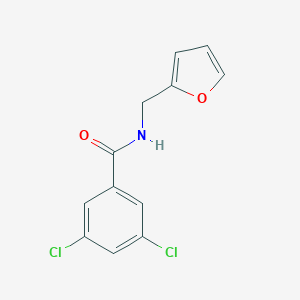
Methyl (4-amino-2-methoxyphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (4-amino-2-methoxyphenyl)carbamate is an organic compound with the molecular formula C9H12N2O3 It is a derivative of carbamic acid and features a methoxy group and an amino group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl (4-amino-2-methoxyphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 4-amino-2-methoxyphenol with methyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (4-amino-2-methoxyphenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The amino and methoxy groups on the phenyl ring can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens or nitro compounds can be used in the presence of catalysts like Lewis acids.
Nucleophilic Substitution: Reagents like sodium azide in polyphosphoric acid can be used for amination reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitro-substituted derivatives, while nucleophilic substitution can produce aminated products .
Wissenschaftliche Forschungsanwendungen
Methyl (4-amino-2-methoxyphenyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of methyl (4-amino-2-methoxyphenyl)carbamate involves its interaction with specific molecular targets. The amino and methoxy groups on the phenyl ring allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (4-methoxyphenyl)carbamate
- Methyl (4-nitrophenyl)carbamate
- Methyl (4-hydroxyphenyl)carbamate
Uniqueness
Methyl (4-amino-2-methoxyphenyl)carbamate is unique due to the presence of both amino and methoxy groups on the phenyl ring. This combination of functional groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various applications .
Eigenschaften
IUPAC Name |
methyl N-(4-amino-2-methoxyphenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-13-8-5-6(10)3-4-7(8)11-9(12)14-2/h3-5H,10H2,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZPQFJDIBOLLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)NC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl [2-(4-chlorophenyl)-7-hydroxypyrazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B354253.png)
![[(Carboxymethyl)-4-methoxyanilino]acetic acid](/img/structure/B354255.png)



![5-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)amino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B354337.png)

![N-{4-[(ethoxycarbonyl)amino]benzoyl}glycine](/img/structure/B354365.png)
![(4'-Methoxy[1,1'-biphenyl]-4-yl)methanol](/img/structure/B354417.png)



![2-{[(2-Chlorobenzyl)amino]carbonyl}benzoic acid](/img/structure/B354427.png)

